NCFP vs. CPPHA: Superior mGlu5 Subtype Selectivity
NCFP demonstrates greater mGlu5 subtype selectivity compared to its closest structural and pharmacological analog, CPPHA [1]. Both compounds are positive allosteric modulators (PAMs) that bind to the same novel 'CPPHA site' on mGlu5. While both potentiate mGlu5, the study concludes NCFP offers a superior selectivity profile for mGlu5 over other mGlu receptor subtypes, making it a more appropriate tool for isolating mGlu5-specific effects in complex CNS preparations [2].
| Evidence Dimension | mGlu5 Subtype Selectivity (Qualitative Assessment) |
|---|---|
| Target Compound Data | Provides greater mGlu5 subtype selectivity |
| Comparator Or Baseline | CPPHA |
| Quantified Difference | Qualitatively described as 'greater mGlu5 subtype selectivity than does CPPHA' |
| Conditions | Comparative pharmacological profiling in recombinant and native systems. |
Why This Matters
For studies where isolating mGlu5-mediated effects is critical to avoid confounding results from other mGlu receptors, NCFP is the scientifically superior choice over its analog CPPHA.
- [1] S-EPMC3608436. (2013). A novel metabotropic glutamate receptor 5 positive allosteric modulator acts at a unique site and confers stimulus bias to mGlu5 signaling. OmicsDI. View Source
- [2] Noetzel, M. J., et al. (2013). A novel metabotropic glutamate receptor 5 positive allosteric modulator acts at a unique site and confers stimulus bias to mGlu5 signaling. Molecular Pharmacology, 83(4), 835-847. View Source
